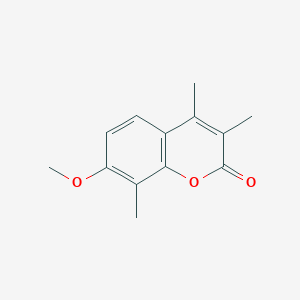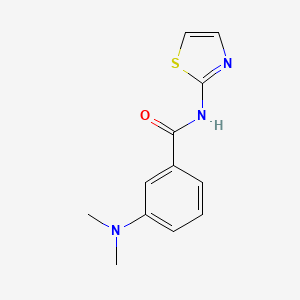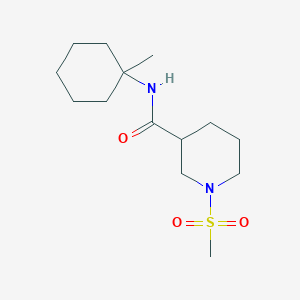
7-methoxy-3,4,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3,4,8-trimethyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its methoxy and trimethyl substitutions on the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents. One common method includes the use of ethylchloroacetate followed by the addition of hydrazine hydrate . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methoxy-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-methoxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can induce apoptosis in cancer cells by activating caspase pathways and increasing chromatin condensation . The compound’s lipophilic nature allows it to penetrate cell membranes and exert its effects on intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-methoxycoumarin:
4-methylumbelliferone: Another coumarin derivative with a similar structure but different substitution pattern.
Uniqueness
7-methoxy-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and trimethyl groups enhances its lipophilicity and biological activity compared to other coumarin derivatives.
Properties
IUPAC Name |
7-methoxy-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7-8(2)13(14)16-12-9(3)11(15-4)6-5-10(7)12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLCJVDJFYZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5606288.png)
![methyl 2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxylate](/img/structure/B5606294.png)
![1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole](/img/structure/B5606297.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B5606308.png)
![3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5606313.png)
![N-[(E)-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5606325.png)
![8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606336.png)
![N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea](/img/structure/B5606353.png)
![2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5606364.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)


![N-[4-(difluoromethoxy)phenyl]-2-phenylacetamide](/img/structure/B5606391.png)
![N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5606398.png)
